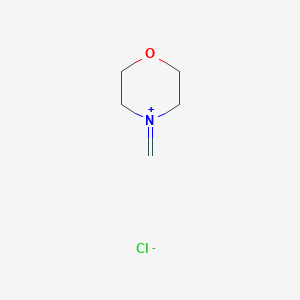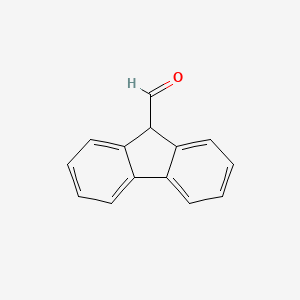
Fluorene-9-carboxaldehyde
Vue d'ensemble
Description
Fluorene-9-carboxaldehyde is a chemical compound with the molecular formula C14H10O . It has an average mass of 194.229 Da and a monoisotopic mass of 194.073166 Da . It is also known by other names such as 9H-Fluoren-9-carbaldehyd, 9H-Fluorene-9-carbaldehyde, and 9H-Fluorène-9-carbaldéhyde .
Synthesis Analysis
The synthesis of Fluorene-9-carboxaldehyde-based compounds has been reported in several studies. For instance, a study reported the synthesis of 9,9′-spirobifluorene-based conjugated microporous polymers using an inexpensive FeCl3 mediator . Another study reported the synthesis of functionalized 9-substituted fluorene derivatives via a boron trifluoride-catalyzed reaction .Molecular Structure Analysis
The molecular structure of Fluorene-9-carboxaldehyde consists of 14 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure is characterized by a fluorene core with a carboxaldehyde functional group at the 9-position .Chemical Reactions Analysis
Fluorene-9-carboxaldehyde can participate in various chemical reactions. A study proposed a fluorene degradation pathway based on the identification of metabolic intermediates .Physical And Chemical Properties Analysis
Fluorene-9-carboxaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 350.6±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 60.4±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 154.9±3.0 cm3 .Applications De Recherche Scientifique
Thermodynamic Properties
Fluorene-9-carboxaldehyde has been the subject of extensive thermodynamic studies. For instance, Oliveira et al. (2017) conducted a detailed experimental and computational study on the thermodynamic properties of fluorene-2-carboxaldehyde. They measured crystal vapor pressures and derived various properties like molar enthalpies, entropies, and Gibbs energies of sublimation. The findings provide valuable insights into the stability and reactivity of such compounds in different phases (Oliveira et al., 2017).
Plant Growth Regulation
Fluorene-9-carboxylic acids, closely related to fluorene-9-carboxaldehyde, have been found to exhibit significant effects on plant growth and development. Research from the biological laboratories of E. Merck AG highlighted the discovery of compounds within this group that strongly influence plant growth, leading to a novel class of plant-growth regulators known as morphactins (Schneider et al., 1965).
Environmental Degradation Studies
The degradation of fluorene, a substance related to fluorene-9-carboxaldehyde, has been extensively studied in the context of environmental science. Popov and Getoff (2004) investigated the degradation of fluorene in aqueous solutions, highlighting the efficiency of ozonation in decomposing this toxic and carcinogenic substance. This research is crucial for understanding how fluorene derivatives like fluorene-9-carboxaldehyde behave in environmental contexts and how they can be effectively degraded (Popov & Getoff, 2004).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of fluorene derivatives, including fluorene-9-carboxaldehyde, have been a focus of research. For example, a study by Chosson et al. (2011) demonstrated the synthesis of fluorene-9-malonic acid, a derivative, under mild conditions. Such research contributes to the broader understanding of fluorene chemistry and its potential applications in various fields (Chosson et al., 2011).
Biodegradation and Metabolism
The biodegradation of fluorene and its derivatives has been another significant area of study. Casellas et al. (1997) identified new metabolites in the degradation of fluorene by Arthrobacter sp. strain F101, expanding our knowledge of fluorene metabolism pathways. This research is vital for understanding how fluorene derivatives are broken down biologically, which has implications for environmental remediation and biotechnological applications (Casellas et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
9H-fluorene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGADNGORZKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454251 | |
| Record name | 9H-Fluorene-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-9-carbaldehyde | |
CAS RN |
20615-64-9 | |
| Record name | 9H-Fluorene-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



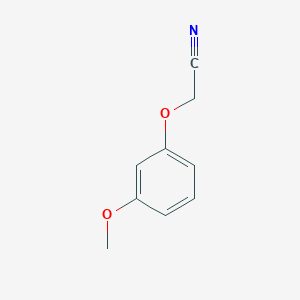
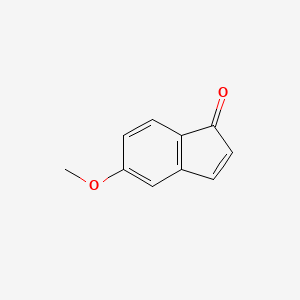
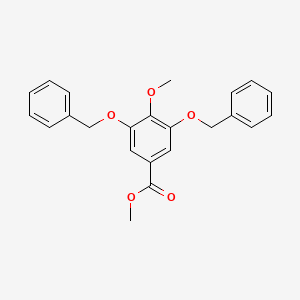
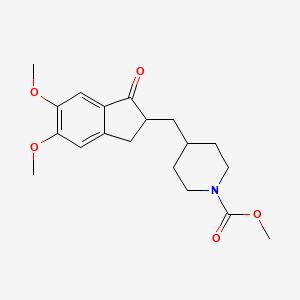
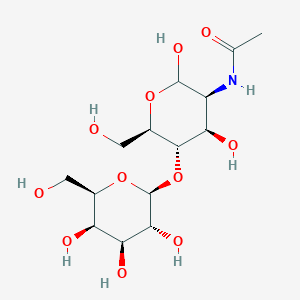
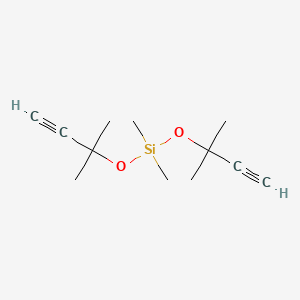
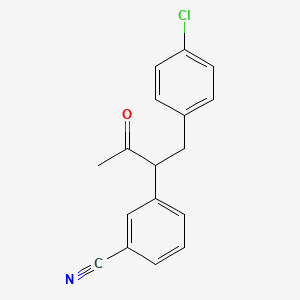
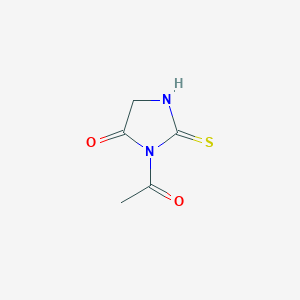
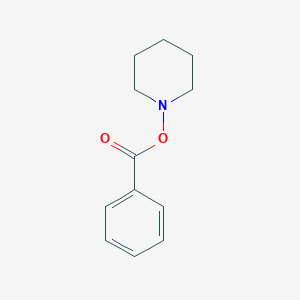
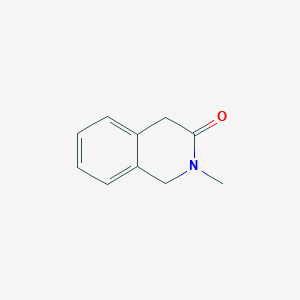
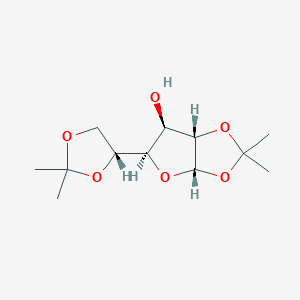
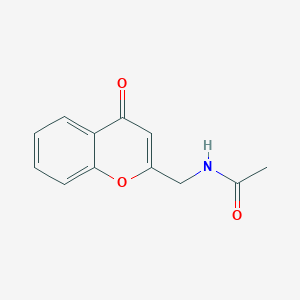
![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)
